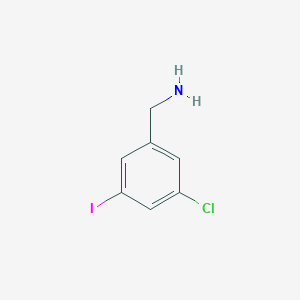

(3-Chloro-5-iodophenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

(3-chloro-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |

InChI Key |

OVTKHECJPGRAFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CN |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Chloro 5 Iodophenyl Methanamine

Precursor-Based Synthesis Approaches

This class of synthesis focuses on building the target molecule by forming the essential aminomethyl group on a benzene (B151609) ring that already contains the requisite chloro and iodo substituents.

Amine Functionalization of Halogenated Benzenes

A viable, though less direct, pathway to (3-Chloro-5-iodophenyl)methanamine begins with a precursor such as 1-chloro-3-iodo-5-methylbenzene. This approach involves the transformation of the methyl group into the desired aminomethyl functionality. A common method to achieve this is through free-radical bromination of the benzylic position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. The resulting benzylic bromide, (3-chloro-5-iodophenyl)methyl bromide, is a versatile intermediate. This bromide can then undergo nucleophilic substitution with an amine source. Methods like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis, or direct amination with ammonia (B1221849) can be employed to install the primary amine group, yielding the final product.

Reductive Amination Routes from Substituted Benzaldehydes

Reductive amination represents a highly efficient and direct method for the synthesis of this compound, starting from 3-chloro-5-iodobenzaldehyde. google.comnih.gov This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine. The imine is then reduced in situ to the corresponding primary amine. youtube.comyoutube.com A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH. youtube.comyoutube.com Alternative reducing conditions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.comyoutube.com

Table 1: Representative Conditions for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Chloro-5-iodobenzaldehyde | Ammonia/Ammonium Acetate | Sodium Cyanoborohydride (NaBH3CN) | Methanol/Ethanol | Stir at room temperature |

| 3-Chloro-5-iodobenzaldehyde | Ammonia | H₂/Raney Nickel | Ethanol/Methanol | Elevated pressure and temperature |

Reduction of Substituted Benzonitriles

The reduction of 3-chloro-5-iodobenzonitrile (B1358899) offers another robust pathway to the target benzylamine (B48309). The nitrile group can be effectively reduced to a primary amine using various powerful reducing agents or catalytic hydrogenation. acs.org Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this transformation.

Alternatively, catalytic hydrogenation provides a scalable and often cleaner method. google.comacs.org This process involves reacting the benzonitrile (B105546) with hydrogen gas, often under pressure, in the presence of a metal catalyst. acs.orgnih.gov Raney Nickel is a commonly used catalyst for nitrile reduction, and the reaction is typically carried out in a solution of ammonia in an alcohol like ethanol. The presence of ammonia helps to suppress the formation of secondary amine byproducts. acs.org

Table 2: Common Methods for Benzonitrile Reduction

| Precursor | Reagent/Catalyst | Solvent | Key Features |

|---|---|---|---|

| 3-Chloro-5-iodobenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | High reactivity, requires anhydrous conditions and careful workup. |

| 3-Chloro-5-iodobenzonitrile | H₂/Raney Nickel | Ethanolic Ammonia | Suppresses secondary amine formation, suitable for large scale. acs.org |

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound requires specialized asymmetric synthesis techniques, as chiral amines are critical components in many pharmaceuticals. nih.govnih.gov One established approach involves the use of a chiral auxiliary. For instance, the Ellman auxiliary, tert-butanesulfinamide, can be condensed with the precursor aldehyde (3-chloro-5-iodobenzaldehyde) to form a chiral N-sulfinyl imine. yale.edu Subsequent reduction of this imine with a standard reducing agent like sodium borohydride (B1222165) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral primary amine. yale.eduresearchgate.net Other methods include the asymmetric reduction of a prochiral imine using a chiral catalyst or enzymatic resolution processes. nih.govresearchgate.net

Functional Group Interconversion on Pre-formed Phenylmethanamine Skeletons

An alternative synthetic logic involves starting with a benzylamine that has some of the required substituents and then introducing the remaining functional groups.

Halogenation Strategies for Benzylamines

This strategy involves the direct halogenation of a suitable benzylamine precursor, such as 3-iodobenzylamine (B1197719) or 3-chlorobenzylamine. Direct electrophilic halogenation of an aromatic ring is a fundamental organic reaction. wikipedia.orgyoutube.comyoutube.com However, the amine group in benzylamine is a powerful activating group and is also basic, which can lead to complications such as over-halogenation and side reactions with the Lewis acid catalysts typically used.

To achieve selective halogenation, it is often necessary to first protect the amine functionality. Converting the primary amine to an amide, such as an acetamide, is a common protective strategy. The acetyl group moderates the activating effect of the nitrogen and prevents it from reacting with the catalyst. For example, starting with 3-iodobenzylamine, one would first perform an acetylation reaction. The resulting N-acetyl-3-iodobenzylamine can then undergo electrophilic chlorination. medium.com Reagents like chlorine (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) are used to introduce the chlorine atom at the desired position, directed by the existing substituents. youtube.comyoutube.com Finally, the protecting acetyl group is removed via hydrolysis under acidic or basic conditions to reveal the target this compound. medium.com

Selective Introduction of Chloro and Iodo Substituents on Phenyl Rings

The regioselective introduction of both chlorine and iodine onto a phenyl ring is a critical step in the synthesis of this compound. The challenge lies in controlling the position of each halogen, especially in relation to each other and other directing groups.

A common strategy involves a multi-step synthesis starting from a precursor that allows for directed halogenation. For instance, starting with a 3,5-disubstituted aniline, phenol, or anisole (B1667542) can provide the necessary regiochemical control. The iodination of chlorinated aromatic compounds often employs electrophilic iodinating agents. The choice of reagent and reaction conditions is crucial for achieving high selectivity.

Studies on the iodination of 3,5-dichlorophenol (B58162) and 3,5-dichloroanisole (B44140) have shown that different iodinating systems yield varying regioselectivity. nih.gov The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄), in conjunction with molecular iodine (I₂) has been shown to effectively promote the iodination of chlorinated arenes. nih.govuky.eduacs.org Specifically, for phenols, anisoles, and anilines with a 3,5-dichloro substitution pattern, these silver salt-based methods can preferentially yield ortho and para-iodinated products. nih.gov

For example, the iodination of 3,5-dichloroaniline (B42879) with certain reagents tends to yield the 4-iodo product as the major isomer. nih.gov Achieving the desired 3-chloro-5-iodo substitution pattern might require a synthetic route that starts with a compound already bearing one of the halogens or a directing group that favors the desired substitution pattern. One plausible, albeit multi-step, route involves the synthesis of 1-bromo-3-chloro-5-iodobenzene, which can then be further functionalized. chemicalbook.com

Table 1: Regioselectivity in the Iodination of 3,5-Dichlorophenol (1b) with Various Reagents nih.gov

| Entry | Reagent and Conditions | Conversion (%) | Ratio of 2-iodo to 4-iodo product |

| 1 | NIS/PTSA, DCM, rt, 18 h | >95 | 1:3.2 |

| 2 | I₂, NaHCO₃, KI, H₂O, rt, 18 h | 41 | 1:1.3 |

| 3 | I₂, PhI(OAc)₂, DCM, rt, 18 h | 66 | 1:1.6 |

| 4 | BTMACl₂I/ZnCl₂, 90 °C, 2.5 h | >95 | 1:1 |

| 5 | CAN/I₂, MeCN, rt, 18 h | 4 | 1:1 |

Data sourced from a study on the regioselective iodination of chlorinated aromatic compounds. nih.gov

Emerging and Green Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These "green" protocols, including photoredox catalysis and electrochemical synthesis, offer milder reaction conditions and novel reactivity patterns for constructing molecules like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This methodology allows for the activation of aryl halides under mild conditions to generate aryl radicals, which can then participate in various coupling reactions. rsc.org

In the context of synthesizing the target molecule, photoredox catalysis could be employed to form the C-N bond. Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have been developed for the C-H functionalization of amines with aryl halides. rsc.orgucla.edunih.gov This approach facilitates the direct coupling of an amine source with an appropriately substituted aryl halide, such as 1-chloro-3-iodo-5-(halomethyl)benzene, to form the final benzylic amine.

The general mechanism involves the photoexcited catalyst generating a radical species which then engages with the nickel catalyst in a cross-coupling cycle. rsc.org These reactions often tolerate a wide range of functional groups and can proceed at room temperature, offering a significant advantage over traditional high-temperature cross-coupling methods. ucla.edu

Electrochemical synthesis provides another green alternative for the amination of aryl halides. zendy.ionih.gov By using electricity as a "traceless" reagent, these methods can avoid the use of stoichiometric chemical oxidants or reductants.

Electrochemical nickel-catalyzed amination of aryl halides with ammonia has been reported as a direct method to synthesize primary arylamines. nih.govthieme-connect.de This technique demonstrates high functional group tolerance and can be applied to complex molecules. thieme-connect.deacs.org The process typically involves the electrochemical reduction of a nickel(II) precatalyst to a more reactive low-valent nickel species, which then undergoes oxidative addition with the aryl halide. Subsequent steps lead to the formation of the C-N bond and the desired arylamine. acs.org

For the synthesis of this compound, a precursor like 3-chloro-5-iodobenzyl halide could potentially be converted to the corresponding amine via an electrochemical process, although the direct amination of the benzyl (B1604629) halide might compete with other electrochemical reactions. A more plausible route would involve the electrochemical amination of a 3-chloro-5-iodo-substituted aryl halide to form the corresponding aniline, which would then require subsequent elaboration of the aminomethyl group.

The final step in many synthetic routes to this compound would likely involve the reduction of a nitrile (3-chloro-5-iodobenzonitrile) to the primary amine. Catalytic hydrogenation and transfer hydrogenation are highly efficient and atom-economical methods for this transformation. nih.govnih.gov

Catalytic Hydrogenation of nitriles is a well-established method, often utilizing heterogeneous catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts. rsc.orgyoutube.com A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. nih.gov The addition of ammonia or the use of specific solvent systems can help improve the selectivity for the primary amine. google.com Recent developments have focused on creating highly selective catalysts that can operate under milder conditions without the need for additives. nih.govrsc.org

Table 2: Catalyst Systems for Selective Nitrile Hydrogenation to Primary Amines

| Catalyst | Hydrogen Source | Key Features | Reference |

| Polysilane/SiO₂-supported Pd | H₂ (gas) | Effective under continuous-flow conditions; high yield and selectivity. | nih.gov |

| Highly dispersed Ni/SiC | H₂ (gas) | High performance without ammonia addition; high hydrogen spillover capacity. | rsc.org |

| Rhodium catalyst | H₂ (gas) | Used in a two-phase solvent system with a basic substance. | google.com |

Transfer Hydrogenation offers an alternative to using high-pressure hydrogen gas. google.com In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or an alcohol, provides the hydrogen in the presence of a transition metal catalyst. nih.govgoogle.com This technique is often considered safer and more practical for laboratory-scale synthesis. For example, a multicomponent nanocatalyst system containing palladium, copper, and iron has been developed for the transfer hydrogenation of nitriles, with the ability to control selectivity towards primary or secondary amines. nih.gov

Advanced Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Iodophenyl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group in (3-Chloro-5-iodophenyl)methanamine is a key functional group that readily participates in a variety of nucleophilic reactions.

Nucleophilic Reactivity in Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is harnessed in several important transformations:

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This reaction is often used to protect the amine group or to introduce a sulfonyl moiety with specific biological or chemical properties.

Table 1: Examples of Nucleophilic Reactions of the Primary Amine Moiety

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-((3-chloro-5-iodophenyl)methyl)acetamide |

| Alkylation | Methyl iodide | (3-Chloro-5-iodophenyl)-N-methylmethanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-((3-chloro-5-iodophenyl)methyl)-4-methylbenzenesulfonamide |

Deaminative Functionalization and Oxidation Pathways

While less common for this specific molecule in the available literature, primary amines can undergo deaminative functionalization through diazotization followed by displacement with various nucleophiles. Oxidation of the primary amine can lead to the formation of imines or nitriles, depending on the oxidizing agent and reaction conditions.

Formation of Imines and Heterocyclic Systems

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. These imines are valuable intermediates for the synthesis of various heterocyclic systems through cyclization reactions.

Reactivity of the Aryl Halide Functionalities

The presence of both chlorine and iodine atoms on the benzene (B151609) ring provides opportunities for selective functionalization through cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (C-I is much more reactive) allows for sequential and site-selective modifications.

Cross-Coupling Reactions of the Aryl Halides (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is a versatile method for creating biaryl structures. libretexts.org Due to the higher reactivity of the carbon-iodine bond, the Suzuki coupling will preferentially occur at the iodine-substituted position. libretexts.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org Again, the reaction will selectively take place at the C-I bond. scirp.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction offers a route to extend the carbon chain and introduce unsaturation. beilstein-journals.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst, base | Forms biaryl compounds. libretexts.org |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, base | Synthesizes arylalkynes. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkene | Palladium catalyst, base | Creates substituted alkenes. organic-chemistry.orgbeilstein-journals.org |

C-H Activation and Direct Arylation Strategies

While specific examples for this compound are not prevalent in the searched literature, the field of C-H activation and direct arylation offers a modern and atom-economical approach to functionalize aromatic rings. These methods involve the direct coupling of a C-H bond with a coupling partner, avoiding the pre-functionalization required in traditional cross-coupling reactions. Given the electron-withdrawing nature of the halogen substituents, regioselective C-H activation could potentially be achieved at specific positions on the aromatic ring.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Aryllithium Compounds)

The presence of halogen atoms on the aromatic ring of this compound provides a direct handle for the generation of highly reactive organometallic intermediates, such as Grignard reagents and aryllithium compounds. These intermediates are cornerstones of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.

The formation of a Grignard reagent typically involves the reaction of an aryl halide with magnesium metal. In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective metal-halogen exchange. The C-I bond is considerably weaker and more polarized than the C-Cl bond, making it the preferential site for oxidative insertion of magnesium. This regioselectivity is a well-established principle in the chemistry of dihalogenated arenes. The reaction would be expected to proceed as follows, yielding the corresponding organomagnesium halide:

A critical consideration in this transformation is the presence of the primary amine group, which is acidic and can react with the newly formed Grignard reagent. To circumvent this, protection of the amine group, for instance as a silylamine or by using a suitable Grignard-compatible protecting group, is often a necessary prerequisite for successful Grignard reagent formation.

Similarly, the generation of an aryllithium compound can be achieved through lithium-halogen exchange, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The much greater reactivity of the iodo substituent compared to the chloro substituent dictates that the exchange will occur exclusively at the C-I bond. This high regioselectivity is a powerful tool in directed synthesis.

The reaction is generally very fast, even at low temperatures, which helps to suppress side reactions. As with Grignard reagent formation, the acidic proton of the amine group can interfere with the reaction by quenching the alkyllithium reagent. Therefore, protection of the amine is a standard precautionary measure.

| Organometallic Intermediate | Reagent | Expected Regioselectivity | Key Considerations |

| Grignard Reagent | Mg | Exclusive reaction at the C-I bond | Amine protection is likely required |

| Aryllithium Compound | n-BuLi or t-BuLi | Exclusive reaction at the C-I bond | Amine protection is crucial |

Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Analogues

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

However, the reactivity can be significantly altered in electron-deficient analogues. For instance, if the molecule were modified to include a strongly electron-withdrawing group, such as a nitro group, ortho or para to the halogens, the propensity for SNAr would be greatly enhanced. In such a hypothetical analogue, for example, (3-Chloro-5-iodo-4-nitrophenyl)methanamine, the relative leaving group ability of the halogens would come into play. Generally, the leaving group ability in SNAr reactions follows the trend I > Br > Cl > F. Therefore, the iodo group would be preferentially displaced by a nucleophile.

Regioselective and Chemoselective Transformations

The distinct chemical nature of the two halogen substituents and the amine group in this compound allows for a high degree of control in chemical reactions, enabling selective modifications at different parts of the molecule.

Selective Reactivity at Chloro vs. Iodo Substituents

The differential reactivity of the chloro and iodo substituents is a key feature that can be exploited in a variety of cross-coupling reactions, which are fundamental to modern synthetic chemistry. The C-I bond is significantly more reactive than the C-Cl bond in transition metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.

This reactivity difference allows for sequential functionalization of the aromatic ring. For instance, a palladium-catalyzed Suzuki coupling with a boronic acid would be expected to occur exclusively at the iodo position, leaving the chloro group intact for a subsequent, different coupling reaction under more forcing conditions if desired.

| Reaction Type | Catalyst System (Example) | Expected Site of Reaction |

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | C-I bond |

| Heck Reaction | Pd(OAc)2, P(o-tolyl)3 | C-I bond |

| Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N | C-I bond |

Differentiation of Reactivity between Amine and Halogen Groups

Chemoselectivity between the primary amine and the halogen atoms is another critical aspect of the reactivity of this compound. The amine group is a nucleophile and a base, while the aryl halides are electrophilic sites for certain types of reactions.

The amine group can readily undergo acylation, alkylation, and sulfonylation reactions under conditions that would not affect the aryl halide bonds. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would selectively form the corresponding amide.

Conversely, the halogen groups, particularly the iodo group, can be selectively targeted in the presence of the amine group, although the basicity of the amine might require consideration in the choice of reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, the use of a suitable base that does not lead to significant side reactions with the amine is important. In some cases, as mentioned earlier, protection of the amine group may be the most effective strategy to ensure clean and high-yielding transformations at the halogen sites.

This differential reactivity allows for a modular approach to the synthesis of complex molecules, where each functional group can be addressed independently to build up molecular complexity.

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Iodophenyl Methanamine

Electronic Structure and Reactivity Predictions

Theoretical calculations are invaluable tools for predicting the behavior of molecules. By employing methods rooted in quantum mechanics, it is possible to gain insights into the electronic distribution, molecular geometry, and reactivity of (3-Chloro-5-iodophenyl)methanamine.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov For this compound, DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31+G*), could provide crucial data on its thermodynamic stability and the energy changes associated with chemical reactions. nih.gov

A key application of DFT is the calculation of reaction energies, which helps in predicting the feasibility of a chemical transformation. For instance, in reactions involving the cleavage of the C-I or C-Cl bonds, or the formation of new bonds at the nitrogen atom, DFT can be used to compute the enthalpy and Gibbs free energy changes. These calculations would reveal which reactions are thermodynamically favorable.

Table 1: Predicted Reaction Energetics for Key Transformations of this compound (Illustrative)

| Reaction | Predicted ΔH (kcal/mol) | Predicted ΔG (kcal/mol) | Thermodynamic Feasibility |

| C-I Bond Cleavage (Homolytic) | +55 to +65 | +50 to +60 | Unfavorable |

| C-Cl Bond Cleavage (Homolytic) | +75 to +85 | +70 to +80 | Highly Unfavorable |

| N-H Bond Cleavage (Homolytic) | +85 to +95 | +80 to +90 | Highly Unfavorable |

| Protonation at Nitrogen | -220 to -230 | -215 to -225 | Highly Favorable |

Note: The values in this table are illustrative and based on general principles and data from similar compounds. Specific experimental or high-level computational data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom of the aminomethyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the aromatic ring, particularly near the electron-withdrawing chloro and iodo substituents, indicating these areas are prone to nucleophilic attack. The significant difference in electronegativity between carbon, chlorine, and iodine also contributes to the polarization of the C-X bonds, making the carbon atoms electrophilic.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -8.5 to -9.5 | Aromatic Ring, N-atom | Site for electrophilic attack |

| LUMO | -0.5 to -1.5 | Aromatic Ring (C-Cl, C-I) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 7.0 to 9.0 | - | Indicator of kinetic stability |

Note: The values in this table are illustrative and based on general principles and data from similar compounds. Specific experimental or high-level computational data for (3--Chloro-5-iodophenyl)methanamine is not available.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not rigid. Rotation around the C-C bond connecting the phenyl ring and the aminomethyl group, as well as rotation around the C-N bond, leads to different conformations. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comutdallas.edu

Computational studies on benzylamine (B48309) and its derivatives have shown that the molecule can exist in different stable conformations, often referred to as rotamers. colostate.eduethz.ch For this compound, the bulky iodo and chloro substituents will influence the preferred orientation of the aminomethyl group relative to the aromatic ring. The most stable conformer will be the one that minimizes steric hindrance between the aminomethyl group and the ortho-substituents.

Intermolecular interactions, such as hydrogen bonding involving the -NH2 group and halogen bonding involving the iodine atom, are also crucial in determining the solid-state structure and bulk properties of the compound. These interactions can be modeled using computational methods to predict crystal packing and other condensed-phase behaviors.

Mechanistic Elucidation of Key Transformations

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. This includes the identification of transient species like transition states and intermediates.

Computational Modeling of Transition States for C-X and C-N Bond Formations

The halogen atoms on the phenyl ring of this compound are potential sites for nucleophilic substitution reactions, leading to the formation of new C-X bonds (where X is a heteroatom). Similarly, the amino group can participate in reactions that form new C-N bonds. nih.govacs.org

Computational modeling can be used to locate the transition state structures for these reactions. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a copper-catalyzed C-N coupling reaction, DFT calculations can be employed to model the oxidative addition, ligand exchange, and reductive elimination steps, providing a detailed picture of the catalytic cycle. nih.govacs.org Theoretical studies on related systems have shown that such reactions can proceed through various intermediates, and computational modeling helps to distinguish between different possible mechanisms. nih.gov

Exploration of Radical Pathways in Aryl Halide Activation

In addition to ionic pathways, reactions involving aryl halides can also proceed through radical mechanisms. researchgate.netamanote.com The C-I bond in this compound is weaker than the C-Cl bond and can be cleaved under certain conditions to generate an aryl radical. This radical can then participate in a variety of transformations, including C-H activation and functionalization. princeton.eduacs.org

Computational studies can be used to investigate the feasibility of such radical pathways. beilstein-journals.org For instance, the energy required for the homolytic cleavage of the C-I bond can be calculated. Furthermore, the subsequent reactions of the resulting aryl radical can be modeled to determine the most likely products. The polarity of the radical and the arene can be important factors in these reactions. beilstein-journals.org The presence of both electron-withdrawing and electron-donating groups on the aromatic ring of this compound would likely influence the stability and reactivity of any radical intermediates.

Solvent Effects and Catalytic Cycle Modeling in Complex Reactions

The chemical behavior of this compound in solution is intrinsically linked to its interactions with the surrounding solvent molecules. While specific experimental or computational studies on the solvent effects for this particular compound are not extensively documented in the reviewed literature, general principles of computational chemistry allow for a theoretical understanding of how solvents would influence its reactions.

Computational models, such as those employing density functional theory (DFT), are powerful tools for investigating these phenomena. nih.gov Such models can be broadly categorized into explicit and implicit solvent models. An explicit solvent model would involve simulating a discrete number of solvent molecules around the this compound molecule, offering a detailed picture of specific interactions like hydrogen bonding. In contrast, an implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant, providing a good approximation of bulk solvent effects on the electronic structure and geometry of the solute. For a polar molecule like this compound, a change in solvent polarity is expected to significantly alter its ground and transition state energies, thereby affecting reaction rates and equilibria. For instance, in a polar protic solvent, the amine group can engage in hydrogen bonding, which would influence its nucleophilicity.

In the context of catalytic cycles, this compound can be envisioned as a substrate or a ligand. For example, in reactions catalyzed by transition metals like palladium, the amine group can coordinate to the metal center. nih.gov Computational modeling of such a catalytic cycle would involve calculating the geometries and energies of all intermediates and transition states. This would elucidate the reaction mechanism and identify the rate-determining step. The electronic effects of the chloro and iodo substituents would play a crucial role in modulating the binding affinity of the methanamine to a catalyst and the reactivity of the complex throughout the cycle. While a specific catalytic cycle for this compound is not detailed in the available literature, analogies can be drawn from studies on similar benzylamines, such as in oxidation reactions catalyzed by enzymes like benzylamine oxidase. nih.gov

Structure-Reactivity Relationships in Substituted Benzylamines

The reactivity of this compound is profoundly influenced by the electronic properties of its chloro and iodo substituents on the benzene (B151609) ring. The Hammett equation provides a quantitative framework for understanding these substituent effects in meta- and para-substituted benzene derivatives. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a particular reaction to these effects.

For this compound, both the chlorine and iodine atoms are in the meta position relative to the methanamine group. The electronic influence of these substituents is a combination of inductive and resonance effects. Halogens are more electronegative than carbon and thus exert a -I (electron-withdrawing) inductive effect. They also possess lone pairs of electrons that can be donated to the aromatic ring, resulting in a +M (electron-donating) mesomeric or resonance effect. For halogens, the inductive effect generally outweighs the resonance effect.

The Hammett substituent constants (σ) for meta-substituents primarily reflect the inductive effect. Below is a table of relevant Hammett constants.

| Substituent | Hammett Constant (σ_meta) |

| Chloro (Cl) | 0.37 |

| Iodo (I) | 0.35 |

| Data sourced from established chemical literature. |

The positive values for both σ_meta(Cl) and σ_meta(I) indicate that both substituents are electron-withdrawing from the meta position. oup.com This withdrawal of electron density from the benzene ring will decrease the electron density at the benzylic carbon and the nitrogen atom of the methanamine group.

In reactions where the benzylamine acts as a nucleophile, the electron-withdrawing nature of the chloro and iodo groups will decrease its nucleophilicity, leading to a slower reaction rate compared to unsubstituted benzylamine. This has been observed in studies of nucleophilic substitution reactions involving substituted benzylamines, where electron-withdrawing groups were found to decrease the reaction rate. researchgate.net Conversely, in reactions where the stability of a negative charge in the transition state is important, these electron-withdrawing groups could potentially accelerate the reaction.

Quantitative structure-activity relationship (QSAR) studies on various series of substituted benzylamines and related compounds further underscore the importance of electronic and steric parameters in determining their chemical and biological activities. nih.govlongdom.org These studies often reveal that descriptors related to hydrophobicity, molar refractivity, and electronic properties are key to modeling the observed activity. While a specific QSAR model for this compound is not available, the principles derived from studies on similar molecules would be applicable in predicting its behavior.

Strategic Utilization of 3 Chloro 5 Iodophenyl Methanamine As a Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The primary amine functionality of (3-Chloro-5-iodophenyl)methanamine serves as a key reactive handle for the construction of nitrogen-containing heterocyclic systems. While direct literature examples for this specific compound are not abundant, its structure lends itself to established synthetic methodologies for heterocycle formation.

For instance, the benzylamine (B48309) moiety is a classic precursor for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Although this compound is a benzylamine rather than a β-arylethylamine, analogous cyclization strategies could be envisioned, potentially through an initial N-alkylation to introduce the required ethyl group, followed by intramolecular cyclization.

Furthermore, the amine can be transformed into an amide and subsequently utilized in reactions like the Bischler-Napieralski or Pomeranz-Fritsch reactions to generate dihydroisoquinoline or isoquinoline (B145761) cores, respectively. These methods typically involve the cyclization of N-acyl-β-arylethylamines using a dehydrating agent. The presence of the chloro and iodo substituents on the aromatic ring would be preserved during such transformations, yielding highly functionalized heterocyclic products amenable to further diversification.

The amine group can also participate in multicomponent reactions, which are powerful tools for the rapid assembly of complex molecules. For example, in a three-component reaction , this compound could react with an aldehyde and an alkyne in the presence of a Lewis acid catalyst to furnish substituted quinolines.

Elaboration into Polyaromatic and Biaryl Systems

The di-halogenated nature of the phenyl ring in this compound provides two distinct points for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key strategic element, with the C-I bond being significantly more reactive towards oxidative addition to a palladium(0) catalyst. This allows for selective functionalization of the iodo position while leaving the chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl systems by coupling the aryl halide with an organoboron reagent. The selective coupling at the iodo position of this compound (or more commonly, its N-protected derivatives to avoid catalyst inhibition by the free amine) with a variety of arylboronic acids or esters would yield 3-chloro-5-aryl-substituted benzylamine derivatives. The remaining chloro group can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl group, leading to the synthesis of unsymmetrical tri-aryl systems.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling with terminal alkynes. Again, the reaction would proceed selectively at the more reactive iodo position. The resulting arylalkynes are versatile intermediates that can be further elaborated, for example, through cyclization reactions to form polycyclic aromatic systems.

Heck Reaction: The Heck reaction allows for the vinylation of the aryl halide. Reacting this compound with various alkenes would lead to the formation of styrenyl derivatives, again with high selectivity for the iodo position. These products can serve as precursors to a range of other functional groups and molecular scaffolds.

The following table summarizes the potential selective cross-coupling reactions on the (3-Chloro-5-iodophenyl) moiety:

| Cross-Coupling Reaction | Reactive Site | Coupling Partner | Product Type |

| Suzuki-Miyaura | C-I (more reactive) | Ar-B(OR)₂ | Biaryl |

| C-Cl (less reactive) | Ar'-B(OR)₂ | Triaryl | |

| Sonogashira | C-I | R-C≡CH | Arylalkyne |

| Heck | C-I | H₂C=CHR | Styrenyl |

Role in Modular Synthesis of Diverse Chemical Libraries

The orthogonal nature of the functional groups in this compound makes it an ideal scaffold for diversity-oriented synthesis (DOS) and the construction of chemical libraries for drug discovery and other applications. The stepwise and selective functionalization of the amine, iodo, and chloro groups allows for the systematic introduction of a wide range of substituents, leading to a large number of structurally diverse molecules from a single starting material.

A plausible strategy for generating a chemical library would involve the following steps:

N-Acylation/Alkylation: The primary amine can be readily acylated or alkylated with a diverse set of carboxylic acids, acid chlorides, or alkyl halides, introducing the first point of diversity.

Selective C-I Functionalization: The resulting N-functionalized intermediate can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck) at the iodo position with a second set of diverse building blocks.

C-Cl Functionalization: Finally, the chloro group can be functionalized under different reaction conditions, for instance, through a Buchwald-Hartwig amination with a variety of amines or a second cross-coupling reaction, introducing a third point of diversity.

This modular approach allows for the rapid generation of a large library of compounds with a common core but varied peripheral substituents, which is a powerful strategy in the search for new bioactive molecules.

Precursor to Structurally Related Compounds (e.g., Empagliflozin intermediates, focusing on the synthetic steps)

While this compound itself is a valuable building block, its structural motif is a key component of several important pharmaceutical compounds. A prominent example is its role as a precursor, or a derivative thereof, in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of key intermediates for Empagliflozin often starts from the related 2-chloro-5-iodobenzoic acid.

A common synthetic route towards Empagliflozin intermediates involves the initial formation of a substituted aryl ketone. google.com This is typically achieved through a Friedel-Crafts acylation reaction . google.comyoutube.comgoogle.com

Acyl Chloride Formation: 2-Chloro-5-iodobenzoic acid is first converted to its more reactive acyl chloride derivative, 2-chloro-5-iodobenzoyl chloride, often by treatment with oxalyl chloride or a similar chlorinating agent. google.com

Friedel-Crafts Acylation: The resulting 2-chloro-5-iodobenzoyl chloride is then reacted with a suitable aromatic substrate, such as fluorobenzene (B45895), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield a diaryl ketone. google.comresearchgate.netepa.govsioc-journal.cn For instance, the reaction with fluorobenzene produces (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone. google.com

Etherification: The subsequent step often involves a nucleophilic aromatic substitution or an etherification reaction. For example, the ketone intermediate can be reacted with (S)-3-hydroxytetrahydrofuran to introduce the tetrahydrofuran (B95107) moiety, a key structural feature of Empagliflozin. google.com This results in the formation of a substituted aryl ether, such as (2-chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone. google.com

The final steps in the synthesis of key Empagliflozin intermediates involve the reduction of the ketone functionality to a methylene (B1212753) group, completing the formation of the diphenylmethane (B89790) core structure.

Carbonyl Reduction: The diaryl ketone is reduced to a methylene bridge. This reduction can be accomplished using various reducing agents. A common method involves the use of a silane (B1218182) reagent, such as triethylsilane, in the presence of a Lewis acid. chemicalbook.com This transformation yields the crucial intermediate, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran. chemicalbook.comnih.govimpurity.com

The following table outlines a typical synthetic sequence for an Empagliflozin intermediate starting from 2-chloro-5-iodobenzoic acid:

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Acyl Chloride Formation | 2-Chloro-5-iodobenzoic acid | Oxalyl chloride, DMF | 2-Chloro-5-iodobenzoyl chloride |

| 2 | Friedel-Crafts Acylation | 2-Chloro-5-iodobenzoyl chloride | Fluorobenzene, AlCl₃ | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone |

| 3 | Etherification | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | (S)-3-Hydroxytetrahydrofuran | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone |

| 4 | Carbonyl Reduction | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | Triethylsilane, Lewis Acid | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran |

This sequence highlights the strategic use of the (chloro-iodophenyl) moiety, where the halogen substituents are carried through multiple synthetic steps to be present in the final advanced molecular architecture.

Future Research Trajectories and Unexplored Reactivity of 3 Chloro 5 Iodophenyl Methanamine

Development of Novel Catalytic Systems for Functionalization

The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in (3-Chloro-5-iodophenyl)methanamine presents a prime opportunity for selective functionalization using advanced catalytic methods. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. nobelprize.orgnih.gov This inherent difference allows for sequential, site-selective modifications.

Future research should focus on developing highly selective palladium catalyst systems. The choice of ligands will be crucial in modulating the reactivity and selectivity of these transformations. For instance, bulky, electron-rich phosphine (B1218219) ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions involving challenging substrates like aryl chlorides. nih.gov The development of catalysts that can selectively activate the C-Cl bond in the presence of a functionalized iodo-position would open avenues for creating highly complex and diverse molecular structures. Furthermore, rhodium-catalyzed C-H activation, using the benzylamine (B48309) group as a directing group, could enable functionalization at the ortho-positions of the aromatic ring, adding another layer of synthetic utility. nih.govsnnu.edu.cnnih.gov

| Catalyst System | Potential Functionalization | Key Advantages |

| Palladium(0) with bulky phosphine ligands | Selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-I bond | High yields and functional group tolerance. nobelprize.orgnih.gov |

| Rhodium(III) with directing group assistance | Ortho-C-H arylation or alkylation | High regioselectivity and atom economy. nih.govsnnu.edu.cnnih.gov |

| Dual palladium/photoredox catalysis | Activation of the C-Cl bond for cross-coupling | Milder reaction conditions and access to novel reactivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms could significantly accelerate the discovery of new derivatives. youtube.comnih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for seamless multi-step syntheses. nih.gov

An automated flow platform could be designed for the systematic exploration of reaction conditions for the selective functionalization of the C-I and C-Cl bonds. chemrxiv.orgnih.gov This would involve pumping streams of this compound, a coupling partner (e.g., a boronic acid), and a catalyst through a heated microreactor. Downstream modules could be incorporated for in-line purification and analysis, allowing for rapid screening of a large library of catalysts, ligands, and reaction parameters. scripps.edu This high-throughput approach would be invaluable for identifying optimal conditions for producing diverse libraries of compounds for biological screening or materials testing. nih.govresearchgate.net

Investigation of Unconventional Activation Methods

Beyond traditional thermal heating, unconventional activation methods such as microwave irradiation, sonochemistry, and photocatalysis hold promise for promoting novel reactivity in this compound.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govnih.govcolab.wsresearchgate.net Applying microwave heating to cross-coupling or cyclization reactions involving this compound could lead to more efficient and rapid access to target molecules.

Sonochemistry , the use of ultrasound to induce chemical reactions, can promote single-electron transfer processes and activate metal catalysts. researchgate.neted.govresearchgate.net This could be particularly useful for activating the relatively inert C-Cl bond or for facilitating novel radical-based transformations of the benzylamine moiety.

Photocatalysis , using visible light to drive chemical reactions, offers a green and mild alternative to traditional methods. rsc.org Photoredox catalysis could be employed to generate aryl radicals from the C-I or C-Cl bonds, which could then participate in a variety of coupling reactions. This approach could unlock reaction pathways that are not accessible under thermal conditions.

| Activation Method | Potential Application | Advantages |

| Microwave Irradiation | Rapid cross-coupling and cyclization reactions | Reduced reaction times, improved yields. nih.govnih.gov |

| Sonochemistry | Activation of the C-Cl bond, radical reactions | Enhanced reactivity, access to novel pathways. researchgate.neted.gov |

| Photocatalysis | Mild and selective C-halogen bond activation | Green chemistry, unique reaction mechanisms. rsc.org |

Exploration of its Role in Supramolecular Chemistry or Material Science Building Blocks

The presence of both chloro and iodo substituents on the aromatic ring of this compound makes it an intriguing building block for supramolecular chemistry and materials science. youtube.com Both chlorine and iodine atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.govnih.govrsc.org

The differential halogen bonding strengths of chlorine and iodine could be exploited to direct the formation of specific supramolecular architectures. nih.gov By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to construct predictable and well-defined one-, two-, or three-dimensional networks. This could lead to the development of new crystalline materials with interesting properties, such as porosity or non-linear optical activity.

Furthermore, this compound could serve as a versatile building block for the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.govnih.gov The benzylamine group can coordinate to metal ions, while the halogenated aromatic ring can be further functionalized to tune the properties of the resulting framework. The ability to selectively modify the halogen atoms post-synthesis would provide a powerful tool for creating functional MOFs for applications in gas storage, separation, and catalysis.

| Application Area | Key Feature | Potential Outcome |

| Supramolecular Chemistry | Directional halogen bonding | Controlled self-assembly into predictable architectures. nih.govnih.gov |

| Crystal Engineering | Differential halogen bond donor strength | Formation of novel crystalline materials with tailored properties. rsc.org |

| Material Science | Versatile building block for MOFs | Development of functional porous materials for various applications. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (3-Chloro-5-iodophenyl)methanamine, and how do reaction conditions influence yield optimization?

- Answer: Synthesis typically involves halogen-directed aromatic substitution followed by functionalization of the methanamine group. For example:

Iodination/Chlorination: Introduce iodine and chlorine substituents via electrophilic substitution using I₂/FeCl₃ or Cl₂/AlCl₃ under controlled temperatures (40–60°C) .

Amination: Reduce a nitro precursor (e.g., nitrobenzene derivative) using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the methanamine group .

- Key Considerations: Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact halogen selectivity and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer:

- ¹H/¹³C NMR: Distinct aromatic proton signals (δ 6.8–7.5 ppm) confirm substitution patterns, while the methanamine group appears as a singlet (~δ 3.2 ppm for -CH₂NH₂) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 303.96 ([M+H]⁺) validates the molecular formula (C₇H₈Cl₂IN) .

- IR Spectroscopy: N-H stretching (~3350 cm⁻¹) and C-I/C-Cl vibrations (500–800 cm⁻¹) confirm functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.